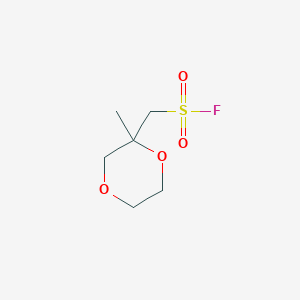

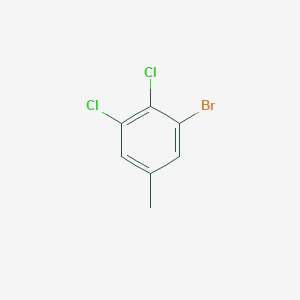

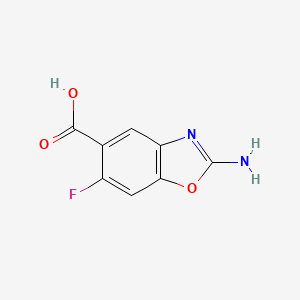

![molecular formula C10H11ClN2O B2529468 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one CAS No. 17826-71-0](/img/structure/B2529468.png)

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one

Vue d'ensemble

Description

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by a pyrazolidinone ring substituted with a 4-chlorophenylmethyl group. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one can be achieved through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly and avoids the use of harmful organic solvents. The reaction conditions involve mild bases, which make the process more sustainable compared to conventional solution-phase reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar mechanochemical techniques. The use of ball milling not only enhances the reaction efficiency but also reduces the environmental impact by minimizing solvent waste.

Analyse Des Réactions Chimiques

Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the pyrazolidinone ring is modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution on the pyrazolidinone ring.

Major Products Formed:

Oxidation: 1-(4-Chlorophenyl)-3-pyrazolol.

Substitution: Depending on the nucleophile used, different substituted pyrazolidinones can be formed.

Applications De Recherche Scientifique

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one has diverse applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, in the synthesis of strobilurin fungicides, the compound acts by inhibiting mitochondrial respiration in fungi, thereby preventing their growth . The molecular pathways involved include the disruption of electron transport in the mitochondrial membrane.

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenyl)-3-pyrazolol

- 4-Iodopyrazole-3-ols

Comparison: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds like 1-(4-Chlorophenyl)-3-pyrazolol, it offers different reactivity profiles, making it suitable for various synthetic applications .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLTMHYVIZTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324269 | |

| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17826-71-0 | |

| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

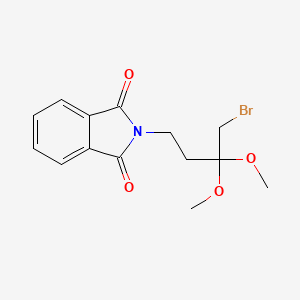

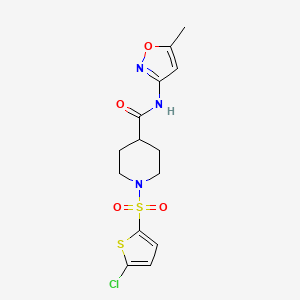

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

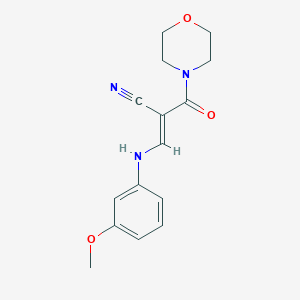

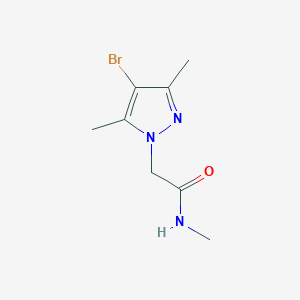

![8-(4-chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)

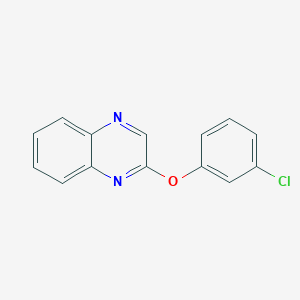

![2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide](/img/structure/B2529393.png)

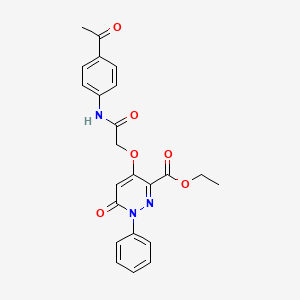

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)